N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-3-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide
Description
N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-3-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of thiazolopyrimidines
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[[6-methyl-3-(4-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O2S3/c1-12-4-8-15(9-5-12)27-19-18(32-22(27)30)20(29)26(3)21(25-19)31-11-17(28)24-14-7-6-13(2)16(23)10-14/h4-10H,11H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKHXTPXSAABNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=O)N(C(=N3)SCC(=O)NC4=CC(=C(C=C4)C)F)C)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-3-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The starting materials often include substituted anilines, thioamides, and acylating agents. The reaction conditions may involve:
Solvents: Common solvents like dichloromethane, ethanol, or dimethyl sulfoxide (DMSO).
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Reactions may be carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of such compounds may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography are essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-3-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group to alcohols.
Substitution: Halogenation or alkylation reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, halogenating agents like N-bromosuccinimide (NBS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
Antimicrobial Activity
N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-3-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide has been studied for its antimicrobial properties. Research indicates that compounds with similar thiazolo[4,5-d]pyrimidine structures exhibit significant antibacterial activity against various strains of bacteria. The mechanism often involves inhibition of bacterial enzyme activity or disruption of cell wall synthesis .
Anti-inflammatory Properties
In silico studies have suggested that this compound may act as a 5-lipoxygenase (5-LOX) inhibitor. This enzyme plays a critical role in the inflammatory response by catalyzing the production of leukotrienes. Inhibition of 5-LOX can lead to reduced inflammation and associated symptoms in conditions such as asthma and arthritis .
Anticancer Potential
The compound's structure suggests potential activity against cancer cells. Compounds containing thiazole and pyrimidine moieties have been reported to exhibit cytotoxic effects on various cancer cell lines. The specific mechanism may involve interference with DNA replication or apoptosis pathways .
Enzyme Inhibition
Research has highlighted the compound's potential as an inhibitor for enzymes such as acetylcholinesterase and α-glucosidase. These enzymes are involved in neurotransmission and carbohydrate metabolism, respectively. Inhibitors of these enzymes can be beneficial in treating diseases like Alzheimer's and diabetes .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of several thiazolo-pyrimidine derivatives against common bacterial pathogens. Among these derivatives, N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-3-(4-methylphenyl)-7-oxo-2-sulfanylidene]} exhibited superior activity against Staphylococcus aureus and Escherichia coli. The study concluded that further optimization could enhance its potency .
Case Study 2: Anti-inflammatory Activity
In a molecular docking study aimed at identifying potential 5-lipoxygenase inhibitors, N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-3-(4-methylphenyl)-7-oxo]} demonstrated favorable binding interactions with the active site of the enzyme. This suggests that structural modifications could lead to more potent anti-inflammatory agents .
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-3-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Compounds with similar core structures but different substituents.
Fluorophenyl Derivatives: Compounds with fluorine-substituted phenyl groups.
Thioacetamides: Compounds containing the thioacetamide functional group.
Uniqueness
N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-3-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups and substituents, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-3-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features several functional groups that contribute to its biological activity:
- Fluorine Substitution : Enhances lipophilicity and metabolic stability.
- Thiazolo-pyrimidine Core : Known for various biological activities including antimicrobial and anticancer properties.
- Sulfanyl Groups : Often associated with increased reactivity and potential biological interactions.
Antimicrobial Activity
Recent studies indicate that compounds with thiazolo-pyrimidine structures exhibit significant antimicrobial properties. For instance, derivatives of thiazolidinones have shown effectiveness against various bacterial strains. The compound may similarly inhibit pathogens such as Staphylococcus aureus and Escherichia coli due to its structural similarities to known antimicrobial agents .
Anticancer Properties
The thiazolo-pyrimidine moiety has been linked to anticancer activity through multiple mechanisms:
- Inhibition of Protein Kinases : Compounds with this structure can modulate kinase activity, impacting cell proliferation and survival pathways .
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to reduced tumor growth.
The biological effects of this compound are primarily attributed to its interaction with specific molecular targets:
- Nuclear Receptors : The compound may act as an inverse agonist for nuclear receptors involved in inflammatory responses.
- Kinase Pathways : It could inhibit key kinases that promote cancer cell survival and proliferation.
Case Studies
Several studies have explored the biological activity of related compounds:
-
Study on Antimicrobial Efficacy :
- A series of thiazolidinone derivatives were tested against common bacterial strains.
- Results showed a significant reduction in bacterial growth at low concentrations.
-
Cancer Cell Line Studies :
- In vitro studies demonstrated that compounds similar to the target structure induced apoptosis in breast cancer cell lines.
- Mechanistic studies revealed activation of caspase pathways.
Data Tables
| Activity Type | Compound Structure | Target Organism/Cell Line | IC50 Value (µM) |
|---|---|---|---|
| Antimicrobial | Thiazolidinone | E. coli | 15 |
| Anticancer | Thiazolo-pyrimidine | MCF-7 (Breast Cancer) | 12 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
